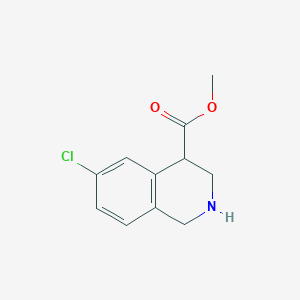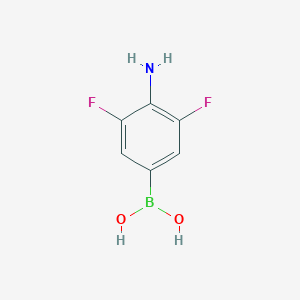
(4-Amino-3,5-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BF2NO2. This compound is characterized by the presence of an amino group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring, along with a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Material: The process begins with 4-bromo-2-fluoroaniline.
Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.
Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.
Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.
Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Homo-Coupling Reactions: It can also undergo homo-coupling to form biaryl compounds without the need for a halide partner.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).
Bases: Commonly used bases include potassium carbonate or sodium hydroxide.
Solvents: Typical solvents include ethanol, water, or a mixture of both.
Major Products:
Biaryl Compounds: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Fluorinated Biaryl Derivatives: These are formed when reacting with specific aryl or heteroaryl halides.
Applications De Recherche Scientifique
(4-Amino-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 3,5-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison:
- Uniqueness: The presence of both amino and boronic acid groups in (4-Amino-3,5-difluorophenyl)boronic acid makes it particularly versatile for various synthetic applications. The amino group can participate in additional reactions, providing further functionalization opportunities.
- Reactivity: Compared to other difluorophenylboronic acids, the amino group in this compound can influence the electronic properties of the compound, potentially altering its reactivity in cross-coupling reactions .
Propriétés
Formule moléculaire |
C6H6BF2NO2 |
|---|---|
Poids moléculaire |
172.93 g/mol |
Nom IUPAC |
(4-amino-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
Clé InChI |
NJFTYBFZAGEIHR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)N)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
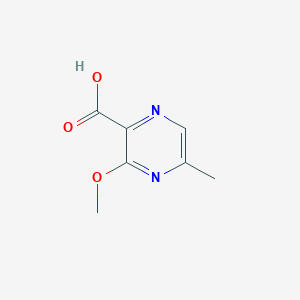
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
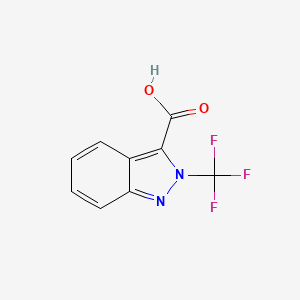
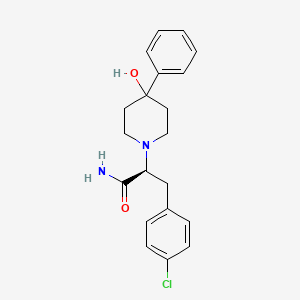
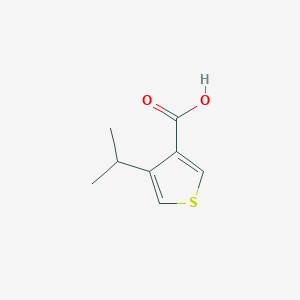

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
